
4,4'-Bis(dodecyloxy)-3-methylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(dodecyloxy)-3-methylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This specific compound features two dodecyloxy groups and a methyl group attached to the benzene rings, which influence its physical and chemical properties. Azobenzenes are known for their photoresponsive behavior, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dodecyloxy)-3-methylazobenzene typically involves the following steps:
Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Etherification: The amino groups are converted to dodecyloxy groups through etherification reactions using dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’-Bis(dodecyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dodecyloxy)-3-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
Scientific Research Applications
4,4’-Bis(dodecyloxy)-3-methylazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of photoresponsive polymers and liquid crystal displays.
Mechanism of Action
The primary mechanism of action of 4,4’-Bis(dodecyloxy)-3-methylazobenzene involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization alters the compound’s physical properties, such as polarity and molecular geometry, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular alignment within polymer matrices.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxyazobenzene: Lacks the dodecyloxy and methyl groups, resulting in different solubility and photoresponsive properties.
4,4’-Bis(dodecyloxy)azobenzene: Similar structure but without the methyl group, affecting its steric and electronic characteristics.
3-Methylazobenzene: Lacks the dodecyloxy groups, leading to different physical and chemical behavior.
Uniqueness
4,4’-Bis(dodecyloxy)-3-methylazobenzene is unique due to the presence of both dodecyloxy and methyl groups, which enhance its solubility in organic solvents and modify its photoisomerization behavior. These structural features make it particularly suitable for applications requiring specific solubility and photoresponsive characteristics.
Properties
IUPAC Name |
(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRFRHTJBMRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
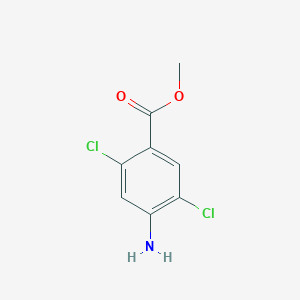
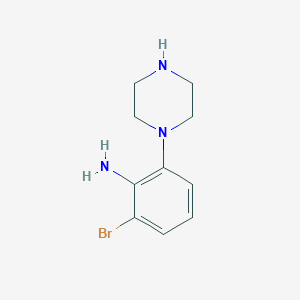
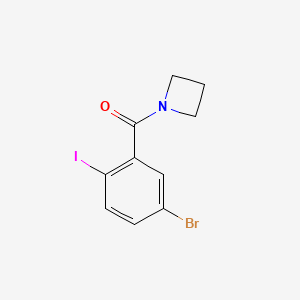
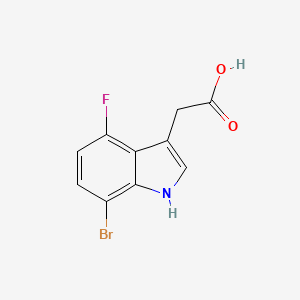
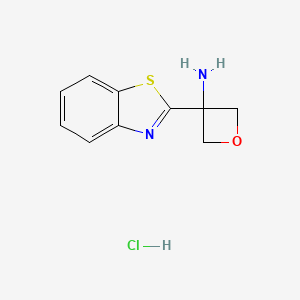


![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
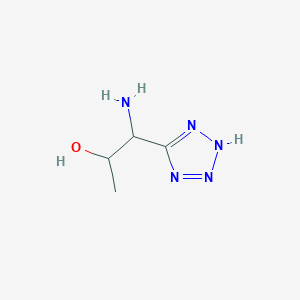
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
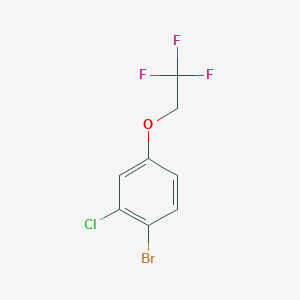
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
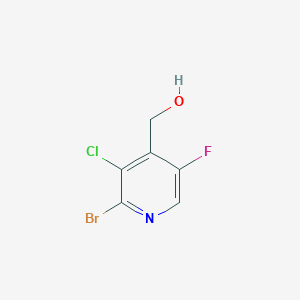
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)
